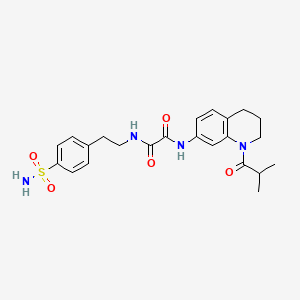
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H28N4O5S and its molecular weight is 472.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound characterized by a unique structural framework that integrates a tetrahydroquinoline moiety with an oxalamide linkage. Its chemical complexity suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Tetrahydroquinoline moiety : Known for various pharmacological effects including antitumor and antimicrobial properties.
- Sulfamoyl group : Often enhances antibacterial efficacy and may contribute to the compound's overall biological activity.
- Oxalamide linkage : Associated with diverse pharmacological effects.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity. The following table summarizes the potential biological activities linked to its structural features:
| Component | Biological Activity |
|---|---|
| Tetrahydroquinoline derivatives | Antimicrobial and anticancer properties |
| Sulfamoylphenethyl compounds | Antibacterial properties |
| Oxalamides | Diverse pharmacological effects |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cancer progression or microbial resistance. This interaction could modulate their activity, leading to therapeutic effects.
Case Studies
Several studies have explored the biological activities of related compounds within the same structural class. For instance:
- Antitumor Activity : A study on tetrahydroquinoline derivatives indicated their potential to inhibit cancer cell proliferation and migration. These findings suggest that compounds like this compound may share similar pathways in combating tumor growth.
- Antimicrobial Properties : Research on sulfamoylphenethyl derivatives has demonstrated their effectiveness against various bacterial strains. The presence of the sulfamoyl group in this compound may enhance its antibacterial action.
Synthesis and Development
The synthesis of this compound can be achieved through various methods that highlight its chemical versatility. Understanding these synthetic pathways is crucial for optimizing yield and purity for further biological testing.
特性
IUPAC Name |
N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-15(2)23(30)27-13-3-4-17-7-8-18(14-20(17)27)26-22(29)21(28)25-12-11-16-5-9-19(10-6-16)33(24,31)32/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,25,28)(H,26,29)(H2,24,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWVMMMYXHOVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














